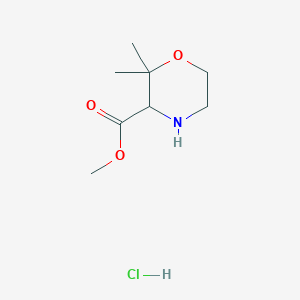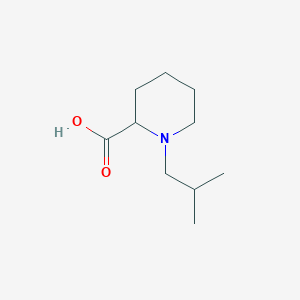
1-Isobutylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-Isobutylpiperidine-2-carboxylic acid, also known as Icaridin, is a member of the piperidine chemical family . The primary targets of Icaridin are the sensory hairs on the antennae of insects . It is presumed that Icaridin interacts with the olfactory system of insects, which consists of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .
Mode of Action
It is presumed that Icaridin interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the insect’s ability to detect and move towards its host, thereby acting as an effective repellent .
Biochemical Pathways
The biochemical pathways affected by Icaridin primarily involve the olfactory system of insects . By interacting with the odorant receptors (ORs) and ionotropic receptors (IR) in the insect’s olfactory system, Icaridin disrupts the normal functioning of these receptors . This disruption prevents the insect from recognizing and moving towards its host, thereby acting as an effective repellent .
Result of Action
The primary result of the action of this compound is its repellent effect on insects . By interacting with the olfactory system of insects, it disrupts the insect’s ability to recognize and move towards its host . This makes it an effective repellent for various insects, including mosquitoes, biting flies, ticks, chiggers, and fleas .
Preparation Methods
The synthesis of 1-isobutylpiperidine-2-carboxylic acid involves several steps. One common method includes the reaction of isobutylamine with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Isobutylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Isobutylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Comparison with Similar Compounds
1-Isobutylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-2-carboxylic acid: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
1-Methylpiperidine-2-carboxylic acid: Contains a methyl group instead of an isobutyl group, leading to variations in its biological activity and applications.
1-Phenylpiperidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-6-4-3-5-9(11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBPJOTTKPNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)
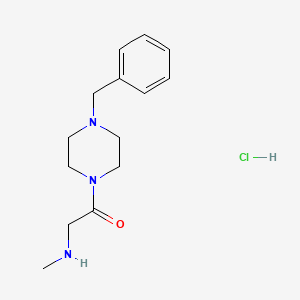
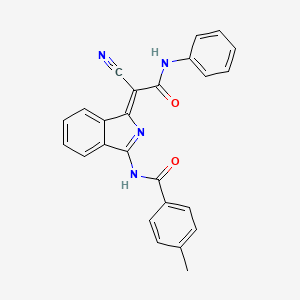
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)

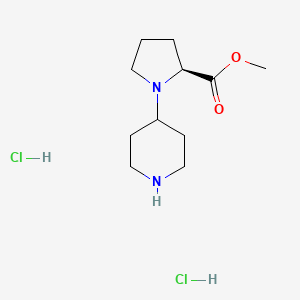
![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)
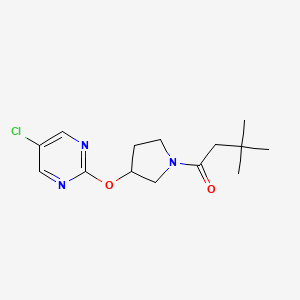
![N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2883921.png)
![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
